XMD-17-51 Trifluoroacetate
Description
Chemical Identity and Structural Characterization of XMD-17-51 Trifluoroacetate
Systematic Nomenclature and Molecular Formula
This compound is systematically named as 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b]benzodiazepin-6-one trifluoroacetate. Its molecular formula is C23H25F3N8O3 , with a molecular weight of 518.49 g/mol . The free base (XMD-17-51) has a molecular formula of C21H24N8O (404.47 g/mol), with trifluoroacetic acid contributing the remaining C2HF3O2 moiety.
Table 1: Key Identifiers of this compound
Crystallographic Analysis of Pyrimido-Diazepinone Core Structure
X-ray crystallography (resolution: 1.941 Å ) of the ULK1 kinase domain bound to XMD-17-51 reveals critical interactions between the pyrimido-diazepinone core and the enzyme’s ATP-binding pocket. The diazepinone ring forms hydrogen bonds with conserved residues (e.g., Met-92 and Glu-99), while the pyrimidine moiety engages in π-π stacking with Phe-98. The piperidinyl-pyrazole group extends into a hydrophobic cleft, stabilized by van der Waals forces.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| PDB ID | 8P5I |
| Resolution | 1.941 Å |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | a=44.9 Å, b=74.8 Å, c=56.3 Å |
Trifluoroacetate Salt Formation and Physicochemical Properties
Salt formation with trifluoroacetic acid improves aqueous solubility (2 mg/mL in H2O ) compared to the free base (<1 mg/mL). The salt exhibits enhanced stability in polar solvents, with solubility reaching 100 mg/mL in DMSO . Differential scanning calorimetry (DSC) shows a melting point of 218–220°C (decomposition).
Table 3: Comparative Properties of Free Base and Trifluoroacetate Salt
| Property | Free Base | Trifluoroacetate Salt |
|---|---|---|
| Molecular Weight | 404.47 g/mol | 518.49 g/mol |
| Solubility in DMSO | 80 mg/mL | 100 mg/mL |
| Appearance | Solid powder | Off-white powder |
| Storage Conditions | -20°C (sealed) | 4°C (sealed, dry) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) confirms the structure through characteristic signals:
- δ 8.45 ppm : Pyrazole C-H proton.
- δ 7.85–7.10 ppm : Aromatic protons from benzodiazepinone.
- δ 3.70 ppm : Piperidine N-CH2 groups.
13C NMR identifies carbonyl carbons at δ 168.2 ppm (diazepinone C=O) and δ 160.1 ppm (trifluoroacetate C=O).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity (free base) and ≥99.34% purity (trifluoroacetate salt). Retention time: 12.8 minutes .
Mass Spectrometry
Electrospray ionization (ESI-MS) of the trifluoroacetate salt yields a [M+H]+ ion at m/z 519.49 , consistent with the molecular formula. Fragmentation patterns include loss of trifluoroacetic acid (m/z 404.47) and subsequent cleavage of the piperidine ring.
Table 4: Spectroscopic Summary
| Technique | Key Findings |
|---|---|
| 1H NMR | Aromatic (δ 7.10–8.45 ppm), aliphatic (δ 2.50–3.70 ppm) |
| 13C NMR | Carbonyls (δ 160–168 ppm), heterocyclic carbons (δ 110–150 ppm) |
| HPLC | Purity ≥99.34%, retention time 12.8 min |
| ESI-MS | [M+H]+ at m/z 519.49 |
Properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQZCVFZRUKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Reaction Conditions
-
Temperature control : Cyclization reactions typically proceed under reflux (80–120°C) in anhydrous solvents like dichloromethane or tetrahydrofuran.
-
Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
-
Protecting groups : Temporary protection of amine functionalities prevents undesired side reactions during intermediate steps.
Purification and Salt Formation
Chromatographic Techniques
Crude XMD-17-51 is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases often comprise:
Trifluoroacetate Salt Formation
Post-purification, the free base is treated with TFA (1:1 molar ratio) in a mixed solvent system (e.g., water:acetonitrile). Lyophilization yields the final trifluoroacetate salt, confirmed via:
Formulation and Stock Solution Preparation
Solubility Profiling
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) (≥150 mg/mL, 289.30 mM). Aqueous solubility is limited, necessitating DMSO as the primary solvent for in vitro studies.
Table 1: Stock Solution Preparation Guidelines
| Parameter | Value |
|---|---|
| Recommended solvent | DMSO |
| Stock concentration | 10–100 mM |
| Storage temperature | -20°C (1 month stability) |
| Freeze-thaw cycles | ≤3 to prevent degradation |
In Vivo Formulation Strategies
For preclinical studies, the compound is formulated as a clear solution using:
-
DMSO master stock : 50 mg/mL in DMSO.
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Co-solvents : Sequential addition of PEG300 (30%) and Tween 80 (5%) to enhance bioavailability.
-
Aqueous dilution : Final adjustment with double-distilled water to achieve working concentrations.
Analytical Quality Control
Purity Assessment
Batch quality is verified using:
Chemical Reactions Analysis
Types of Reactions: XMD-17-51 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different bioactivities.
Substitution: The trifluoroacetate groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetate groups under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Cancer Research Applications
XMD-17-51 has been extensively studied for its anti-cancer properties, particularly in the context of non-small cell lung carcinoma (NSCLC).
Mechanism of Action:
- Inhibition of DCLK1 Kinase: XMD-17-51 inhibits DCLK1 kinase activity with an IC50 of approximately 14.64 nM, leading to decreased cell proliferation and reduced epithelial-mesenchymal transition (EMT) in NSCLC cell lines such as A549 and NCI-H1299 .
- Reduction of Stemness Markers: The compound has been shown to lower the expression of stemness markers like β-catenin and pluripotency factors (SOX2, NANOG, OCT4), which are crucial in maintaining cancer stem cell properties .
Case Study:
In a study examining the effects of XMD-17-51 on A549 cells, treatment with the compound resulted in:
- Decreased DCLK1 Levels: A dose-dependent reduction in DCLK1 protein levels was observed.
- Altered EMT Dynamics: The treatment increased E-cadherin levels while decreasing Snail-1 and ZEB1, indicating a shift away from mesenchymal characteristics .
Cell Signaling Studies
XMD-17-51 serves as a valuable tool for studying protein kinase regulation and signaling pathways.
Applications in Signal Transduction:
- Modulation of Kinase Activity: The compound effectively modulates various kinases involved in critical signaling pathways, including AMPK family members and other growth-related kinases .
Data Table: Inhibition Profile of XMD-17-51
| Target Kinase | IC50 (nM) | Biological Role |
|---|---|---|
| NUAK1 | 1.5 | Cell growth and metabolism |
| DCLK1 | 14.64 | Cancer progression |
| AMPK | Moderate | Energy homeostasis |
Therapeutic Development
XMD-17-51 is being explored as a candidate for therapeutic development, particularly in oncology.
Potential Therapeutic Uses:
- Lung Cancer Treatment: Given its inhibitory effects on DCLK1 and its ability to reduce cancer stemness, XMD-17-51 is being investigated as a potential treatment for lung cancer .
Clinical Implications:
The dual targeting capability of XMD-17-51 on both NUAK1 and DCLK1 presents a unique opportunity for developing combination therapies that could enhance treatment efficacy against resistant cancer types .
Autophagy Modulation
Research indicates that XMD-17-51 may also influence autophagy pathways, which are critical for cellular homeostasis and response to stress.
Impact on Autophagy:
Studies suggest that XMD-17-51 can modulate autophagic processes by affecting kinase signaling pathways involved in autophagy regulation. This modulation could have implications for diseases characterized by dysfunctional autophagy, such as neurodegenerative disorders.
Mechanism of Action
XMD-17-51 Trifluoroacetate exerts its effects by inhibiting the activity of various protein kinases, including NUAK1 and DCLK1. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, decreased EMT, and diminished stemness in cancer cells . The molecular targets and pathways involved include the inhibition of Snail-1 and zinc-finger-enhancer binding protein 1, and the upregulation of E-cadherin .
Comparison with Similar Compounds
Kinase Selectivity and Potency
Table 1: Key Kinase Inhibitors Targeting DCLK1
Key Observations :
- XMD-17-51 has a broader kinase inhibitory profile compared to selective inhibitors like DCLK1-IN-1 , which may enhance therapeutic versatility but increase off-target risks.
- Despite a higher cellular IC50 (micromolar range), XMD-17-51 demonstrates robust anti-proliferative effects in NSCLC cells, likely due to multi-target suppression of DCLK1, EMT, and stemness pathways .
Functional Effects on Cancer Stem Cells and EMT
Table 2: Impact on CSC and EMT Markers
Key Observations :
- Both XMD-17-51 and DCLK1-IN-1 effectively suppress EMT and stemness, but only XMD-17-51 targets NUAK1, which is implicated in metabolic stress responses .
Clinical and Preclinical Development
- XMD-17-51: Preclinical studies demonstrate efficacy in NSCLC, pancreatic, and colorectal cancer models. No clinical trials reported .
- DCLK1-IN-1 : A selective probe with superior DCLK1 inhibition (IC50 = 0.6 nM), but lacks multi-target synergy and clinical testing .
Biological Activity
XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound that has garnered attention for its significant biological activity, particularly in cancer research. This article delves into its mechanism of action, biological effects, and potential therapeutic applications, supported by data from various studies.
XMD-17-51 exerts its effects primarily through the inhibition of protein kinases , notably Doublecortin-like kinase 1 (DCLK1) and NUAK1 . These kinases play crucial roles in cellular signaling pathways related to cancer cell proliferation and survival.
- DCLK1 Inhibition : XMD-17-51 has been shown to inhibit DCLK1 with an IC50 value of approximately 14.64 nM in cell-free assays, leading to decreased levels of DCLK1 protein in cancer cells .
- NUAK1 Inhibition : The compound also selectively inhibits NUAK1 with a remarkably low IC50 of 1.5 nM , showcasing its potency .
The inhibition of these kinases results in reduced phosphorylation of downstream targets, which is critical for processes such as epithelial-mesenchymal transition (EMT) and stemness in cancer cells.
Impact on Cancer Cell Lines
XMD-17-51 has been extensively studied in various non-small cell lung cancer (NSCLC) cell lines, including A549, NCI-H1299, and NCI-H1975. Key findings include:
- Cell Viability : Treatment with XMD-17-51 significantly reduces cell viability and induces apoptosis in these cancer cell lines .
- Stemness Markers : The compound decreases the expression of stemness markers such as β-catenin , NANOG , and OCT4 , suggesting a reduction in cancer stem cell characteristics .
- Epithelial-Mesenchymal Transition (EMT) : XMD-17-51 treatment leads to increased expression of epithelial markers like E-cadherin while downregulating EMT-related transcription factors such as Snail-1 and ZEB1.
Table 1: Summary of XMD-17-51 Effects on Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect on Viability | Effect on Stemness Markers | EMT Regulation |
|---|---|---|---|---|
| A549 | 14.64 | Significant reduction | Decreased β-catenin, NANOG | Increased E-cadherin |
| NCI-H1299 | 14.64 | Significant reduction | Decreased OCT4 | Downregulated Snail-1 |
| NCI-H1975 | 14.64 | Significant reduction | Decreased NANOG | Downregulated ZEB1 |
Pharmacokinetics
The trifluoroacetate salt form of XMD-17-51 enhances its water solubility and stability, which is advantageous for its bioavailability during therapeutic applications. The compound's pharmacokinetic profile indicates that it can effectively reach target tissues while maintaining a favorable safety margin.
Case Studies
Several studies have highlighted the potential of XMD-17-51 as a therapeutic agent:
- In Vivo Efficacy : A study demonstrated that XMD-17-51 could significantly reduce tumor growth in xenograft models of NSCLC, supporting its potential as an anticancer therapy .
- Combination Therapies : Research indicates that combining XMD-17-51 with other chemotherapeutic agents may enhance its efficacy by targeting multiple pathways involved in tumor growth and survival .
Q & A
Q. What are the primary kinase targets of XMD-17-51 Trifluoroacetate, and how does its selectivity profile inform experimental design?
this compound is a pyrimido-diazepinone compound that modulates multiple protein kinases, including MPS1 (TTK), ERK5 (MAPK7), DCLK1, NUAK1, and polo kinases, with varying inhibitory potencies. For example, it inhibits DCLK1 with an IC50 of 14.64 nM in cell-free assays and NUAK1 with an IC50 of 1.5 nM . To validate target engagement, researchers should employ kinase profiling assays (e.g., radiometric or fluorescence-based enzymatic assays) and compare IC50 values across kinases. Western blotting for downstream phosphorylation markers (e.g., MYPT1 for NUAK1 activity ) can confirm functional inhibition in cellular models.
Q. How can researchers confirm the specificity of this compound in cellular models, given its polypharmacology?
To address off-target effects, use orthogonal approaches such as:
- Genetic knockdown/knockout: Compare phenotypic outcomes (e.g., proliferation, EMT markers) between XMD-17-51-treated cells and cells with siRNA/shRNA-mediated silencing of putative targets like DCLK1 or NUAK1 .
- Rescue experiments: Overexpress the target kinase (e.g., DCLK1 in A549 cells) to determine if it attenuates the compound’s effects .
- Proteomic profiling: Utilize mass spectrometry-based phosphoproteomics to map kinase inhibition patterns .
Q. What are the recommended in vitro conditions for administering this compound?
The compound is typically dissolved in DMSO at a stock concentration of 10 mM. For cellular assays, final DMSO concentrations should not exceed 0.1% to avoid cytotoxicity. Dose-response experiments (e.g., 0.1–10 µM) are critical, as efficacy varies by target (e.g., IC50 for NUAK1 is 1.5 nM, while higher doses may be required for polo kinases) . Include vehicle controls and monitor cell viability via assays like MTT or ATP-based luminescence.
Advanced Research Questions
Q. How can researchers resolve contradictory data on XMD-17-51’s effects on cancer stem cells (CSCs) in NSCLC models?
In A549 NSCLC cells, XMD-17-51 reduces sphere-forming efficiency and stemness markers (β-catenin, SOX2, NANOG) but paradoxically increases ALDH<sup>+</sup> populations . To reconcile this:
- Context-dependent analysis: Evaluate ALDH activity under varying EMT conditions (e.g., TGF-β-induced vs. basal states).
- Single-cell sequencing: Profile ALDH<sup>+</sup> subpopulations for heterogeneity in stemness and differentiation markers.
- Time-course experiments: Determine if ALDH<sup>+</sup> increases are transient or sustained, linking to EMT reversal dynamics .
Q. What methodological strategies optimize in vivo studies of this compound for preclinical cancer models?
- Formulation: Use PBS or cyclodextrin-based solutions to enhance solubility, as the trifluoroacetate salt may improve bioavailability over the free base .
- Dosing regimen: Based on pharmacokinetic data (not provided in evidence), employ intermittent dosing to mitigate potential toxicity from prolonged kinase inhibition.
- Biomarker validation: Monitor DCLK1/NUAK1 activity in tumor tissues via immunohistochemistry (IHC) for phosphorylated substrates (e.g., MYPT1) .
Q. How should researchers design experiments to investigate XMD-17-51’s dual role in EMT inhibition and kinase signaling?
- Transcriptomic profiling: Perform RNA-seq to identify EMT-related genes (e.g., SNAI1, E-cadherin) modulated by XMD-17-51 .
- Kinase-EMT crosstalk: Use inhibitors of parallel pathways (e.g., TGF-β receptor kinase inhibitors) to dissect contributions of DCLK1/NUAK1 to EMT.
- Live-cell imaging: Track real-time changes in cell motility and morphology post-treatment .
Q. What are best practices for combining this compound with other targeted therapies in resistance models?
- Synergy screening: Use a matrix of doses with agents like EGFR inhibitors (e.g., osimertinib) and calculate combination indices (CI) via the Chou-Talalay method .
- Mechanistic overlap: Prioritize combinations targeting compensatory pathways (e.g., AMPK activators if XMD-17-51 suppresses NUAK1-mediated metabolic stress signaling) .
Methodological Notes
- Kinase Selectivity: Always cross-reference inhibitory data (IC50) from cell-free vs. cellular assays, as binding affinities may differ due to ATP competition or cellular context .
- Data Reproducibility: Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in EMT and stemness phenotypes .
- Negative Controls: Include structurally related but inactive analogs (e.g., HTH-01-015 derivatives) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
